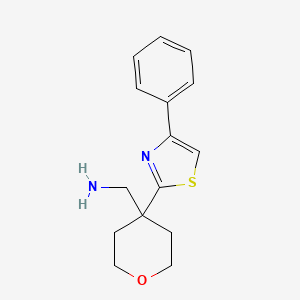

(4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methanamine

Übersicht

Beschreibung

The compound “(4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methanamine” is a chemical intermediate often used in drug chemistry and organic synthesis . It is commonly used to build amide bonds or connect its molecular skeleton to bioactive molecular structures .

Synthesis Analysis

The synthesis of this compound involves the use of tetrahydropyran-4-carboxamide . The amine’s nucleophilicity is often leveraged to build amide bonds or connect the molecular skeleton to bioactive molecular structures .Molecular Structure Analysis

The molecular structure of this compound is complex, with a phenylthiazol group attached to a tetrahydropyran ring, which is further connected to a methanamine group .Chemical Reactions Analysis

This compound, as an intermediate, can participate in various organic reactions. For instance, the keto group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted ethylene compounds. Additionally, the keto group can be reduced to a hydroxyl group by appropriate reducing agents .Physical And Chemical Properties Analysis

The compound is a solid or liquid at room temperature, and it should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Cytoprotective and Antiulcer Activity

(4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methanamine and related compounds have been explored for their cytoprotective and antiulcer activities. One study demonstrated that certain pyrimidine derivatives related to this compound exhibited potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, showcasing its potential in treating or preventing ulcerative conditions (Ikeda et al., 1996).

Biochemical Evaluation as Enzyme Inhibitors

The biochemical properties of (4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methanamine and its derivatives have also been extensively studied. One research highlighted the synthesis, structure-activity relationship (SAR), and biochemical characterization of these compounds as inhibitors of kynurenine 3-hydroxylase, indicating their potential in neurological applications. The study identified certain compounds as high-affinity inhibitors of this enzyme, providing insights into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Synthesis and Structural Analysis

The compound and its analogs have been a subject of synthesis and structural analysis to understand their pharmacological and toxicity profiles better. Research in this domain focuses on molecular modification and synthesis to discover drugs with favorable pharmacological profiles. The detailed structural analysis helps in identifying the potential therapeutic applications of these compounds (Ikeda et al., 1996).

Antihyperglycemic and Antidiabetic Characterization

Studies have also explored the antihyperglycemic and antidiabetic potential of related compounds. One such study described the synthesis, structure-activity relationship, and antidiabetic characterization of certain pyrazole derivatives, indicating the potential of these compounds in treating diabetes by inhibiting renal tubular glucose reabsorption (Kees et al., 1996).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name |

[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c16-11-15(6-8-18-9-7-15)14-17-13(10-19-14)12-4-2-1-3-5-12/h1-5,10H,6-9,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCMJENTBCOPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C2=NC(=CS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methanamine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390549.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2390552.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2390554.png)

![6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2390556.png)

![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2390558.png)

![4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2390561.png)

![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)